N-2-Propynyl Rasagiline Hydrochloride

Pharmaceutical impurity profiling Structural characterization Reference standard identity

N-2-Propynyl Rasagiline Hydrochloride (CAS 10409-00-4), systematically named 2,3-Dihydro-N,N-di-2-propyn-1-yl-1H-inden-1-amine hydrochloride, is a synthetic impurity arising during the manufacture of the anti-Parkinsonian drug rasagiline. It belongs to the propargylamine class of monoamine oxidase-B (MAO-B) inhibitors and is characterized by the presence of two N-propargyl substituents on the aminoindan scaffold—distinguishing it from the parent drug rasagiline, which bears a single N-propargyl group.

Molecular Formula C15H16ClN
Molecular Weight 245.75
CAS No. 10409-00-4
Cat. No. B568854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Propynyl Rasagiline Hydrochloride
CAS10409-00-4
Synonyms2,3-Dihydro-N,N-di-2-propyn-1-yl-1H-inden-1-amine Hydrochloride; 
Molecular FormulaC15H16ClN
Molecular Weight245.75
Structural Identifiers
SMILESC#CCN(CC#C)C1CCC2=CC=CC=C12.Cl
InChIInChI=1S/C15H15N.ClH/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15;/h1-2,5-8,15H,9-12H2;1H
InChIKeyNNHGGELRCDCZQQ-XFULWGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-Propynyl Rasagiline Hydrochloride (CAS 10409-00-4): Identity, Class, and Procurement Context


N-2-Propynyl Rasagiline Hydrochloride (CAS 10409-00-4), systematically named 2,3-Dihydro-N,N-di-2-propyn-1-yl-1H-inden-1-amine hydrochloride, is a synthetic impurity arising during the manufacture of the anti-Parkinsonian drug rasagiline . It belongs to the propargylamine class of monoamine oxidase-B (MAO-B) inhibitors and is characterized by the presence of two N-propargyl substituents on the aminoindan scaffold—distinguishing it from the parent drug rasagiline, which bears a single N-propargyl group . This compound is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial rasagiline production [1]. It is not intended for therapeutic or diagnostic use .

Why N-2-Propynyl Rasagiline Hydrochloride Cannot Be Interchanged with Generic MAO-B Inhibitor Reference Standards


N-2-Propynyl Rasagiline Hydrochloride occupies a distinct regulatory and analytical niche that precludes substitution by other rasagiline-related impurities or generic MAO-B inhibitor standards. Unlike the parent API rasagiline—which is a mono-propargyl secondary amine (C12H13N, MW 171.24) with established MAO-B IC50 values of approximately 4.43 nM in rat brain mitochondria [1]—this compound is a di-propargyl tertiary amine (C15H16ClN, MW 245.75) that lacks the N-H hydrogen bond donor present in rasagiline . This structural difference fundamentally alters chromatographic retention behavior, ionization efficiency in mass spectrometry, and pharmacophoric properties. Furthermore, it is explicitly named as a specified impurity (Formula V) in patent claims requiring rasagiline to be 'substantially free from N,N-di-(2-propynyl)-indanylamine' [2], distinguishing it from generic unspecified impurities subject only to ICH Q3A threshold limits. Procurement of this compound is therefore driven by its unique identity as a regulatory-relevant impurity standard, not by its MAO-B inhibitory potency.

Quantitative Differentiation Evidence for N-2-Propynyl Rasagiline Hydrochloride (CAS 10409-00-4) Against Closest Comparators


Molecular Weight and Elemental Composition: Di-Propargyl vs. Mono-Propargyl Substitution

N-2-Propynyl Rasagiline Hydrochloride (C15H16ClN, MW 245.75 g/mol) contains two N-propargyl substituents on the aminoindan core, compared to rasagiline free base (C12H13N, MW 171.24 g/mol) which bears a single N-propargyl group and one N-H hydrogen . This corresponds to a mass increase of 74.51 Da (+43.5%) and replacement of the N-H hydrogen bond donor with a second propargyl moiety . The compound is the hydrochloride salt of the racemic base N,N-di-2-propynyl-1-indanamine (CAS 92850-02-7, C15H15N, MW 209.29) . A stereochemically defined (R)-enantiomer hydrochloride variant also exists under CAS 2733311-45-8 [1].

Pharmaceutical impurity profiling Structural characterization Reference standard identity

Patent Recognition as a Specified Impurity: Formula V in Regulatory Filings

N-2-Propynyl Rasagiline Hydrochloride corresponds to N,N-di-(2-propynyl)-indanylamine (Formula V), which is explicitly named in US Patent Application 2011/0218360 as an impurity from which rasagiline must be rendered 'substantially free' [1]. The patent establishes a general purity specification requiring rasagiline salts to be 'at least about 99%, 99.5%, or 99.9% by weight pure,' corresponding to total impurity levels 'less than about 1%, 0.5%, or 0.1% by weight, as determined using high performance liquid chromatography (HPLC)' [1]. For specific related impurities such as Formula VIII, a threshold of 'less than about 0.05 weight percent' is established [1]. This regulatory recognition distinguishes the compound from generic unspecified impurities that lack named status in patent or pharmacopoeial monographs.

Regulatory impurity control Patent specification ANDA filing

Propargyl Group Stoichiometry and Impact on Chromatographic Selectivity

The di-propargyl substitution of N-2-Propynyl Rasagiline Hydrochloride (two hydrophobic alkynyl groups) confers substantially greater reversed-phase chromatographic retention compared to rasagiline (one propargyl group, one polar N-H). The target compound's calculated LogP is predicted to be higher than rasagiline's cLogP of approximately 1.9, consistent with the additional three-carbon alkynyl moiety [1]. This differential retention is critical for HPLC method development: the rasagiline stability-indicating RP-HPLC method literature reports rasagiline peak homogeneity confirmed by peak purity testing, with process-related impurities and degradation products well-resolved from the parent peak [2]. Adequate chromatographic resolution between rasagiline and its di-propargyl impurity requires systematic selectivity optimization, as the two compounds share the aminoindan chromophore and differ only in N-substitution.

HPLC method development Chromatographic resolution Impurity peak identification

Synthetic Origin as Over-Alkylation Byproduct: Process Control Relevance

N-2-Propynyl Rasagiline Hydrochloride originates from over-alkylation during rasagiline synthesis, where the primary amine intermediate (1-aminoindan or a protected derivative) reacts with excess propargylating agent to form the N,N-di-alkylated tertiary amine instead of the desired N-mono-alkylated secondary amine . Patent literature explicitly acknowledges that direct alkylation of aminoindan with propargyl halides 'will always result in a mixture of over-alkylated amine products, leading to low yields and purities' [1]. Reported processes yield rasagiline with purities as low as 64% by HPLC when direct alkylation is employed, necessitating subsequent purification [1]. In contrast, the (S)-enantiomer of rasagiline (CAS 185517-74-2, MW 171.24) arises from stereochemical inversion rather than over-alkylation, and N-allyl-indanylamine (Formula VI, CAS 91639-43-9) arises from allyl halide contamination rather than propargyl excess [2]. This mechanistic distinction means that control of the di-propargyl impurity requires specific optimization of propargylating agent stoichiometry and reaction conditions, distinct from strategies used for enantiomeric or allylic impurities.

Process chemistry Over-alkylation control Synthetic impurity management

CAS Registry Differentiation: Salt Form and Stereochemical Variants Requiring Precise Specification

N-2-Propynyl Rasagiline Hydrochloride is registered under multiple CAS numbers corresponding to distinct chemical entities: CAS 10409-00-4 designates the racemic hydrochloride salt (C15H16ClN, MW 245.75) ; CAS 92850-02-7 designates the racemic free base (C15H15N, MW 209.29) ; and CAS 2733311-45-8 designates the (R)-enantiomer hydrochloride salt [1]. This CAS registry complexity is not shared by rasagiline-related impurities such as N-allyl-indanylamine (single CAS 91639-43-9) or the (S)-enantiomer of rasagiline (CAS 185517-74-2) . Additionally, vendor catalog numbers further differentiate the chemical form: Santa Cruz Biotechnology lists the compound under catalog sc-476532 at a price point of $380.00 per 100 mg , while Aladdin offers it under catalog N337206 at approximately ¥1,778.00 per 100 mg [2].

Reference standard procurement CAS registry specification Salt form identification

Optimal Procurement and Application Scenarios for N-2-Propynyl Rasagiline Hydrochloride (CAS 10409-00-4)


ANDA Impurity Profiling: HPLC Peak Identification and Method Validation for Generic Rasagiline Mesylate

In generic pharmaceutical development, ANDA filers must demonstrate that their rasagiline mesylate API is 'substantially free from N,N-di-(2-propynyl)-indanylamine (Formula V),' as specified in US Patent 2011/0218360 [1]. N-2-Propynyl Rasagiline Hydrochloride (CAS 10409-00-4, MW 245.75) serves as the authenticated reference standard for identifying and quantifying this specific over-alkylation impurity in HPLC chromatograms. The compound's di-propargyl substitution confers greater reversed-phase retention than rasagiline (MW 171.24), enabling baseline-resolved peak identification when used as a system suitability marker . Analytical method validation requires this reference standard to establish linearity, accuracy, precision, and limit of quantitation for the Formula V impurity, with typical acceptance criteria requiring impurity levels below 0.1% by weight as determined by HPLC [1].

Process Chemistry Optimization: Monitoring Over-Alkylation During Rasagiline Synthesis Scale-Up

During process development and scale-up of rasagiline synthesis, the formation of N,N-di-propargyl over-alkylation product is a critical quality attribute directly linked to propargylating agent stoichiometry and reaction conditions. Direct alkylation routes are documented to yield product with as low as 64% HPLC purity due to over-alkylation [1]. Process chemists employ N-2-Propynyl Rasagiline Hydrochloride as a reference marker to track the di-propargyl impurity level across reaction optimization experiments, enabling real-time adjustment of reagent equivalents, temperature, and reaction time. This targeted monitoring is distinct from strategies used for enantiomeric impurity control (which requires chiral chromatography) or allyl impurity control (which depends on starting material quality), making procurement of the correct impurity standard essential for process analytical technology (PAT) implementation .

Stability-Indicating Method Development: Forced Degradation Studies of Rasagiline Drug Product

Regulatory guidances (ICH Q1A) require stability-indicating analytical methods capable of resolving all process-related impurities and degradation products from the parent drug peak. The RP-HPLC method developed for simultaneous estimation of process-related impurities and degradation products of rasagiline mesylate confirms that degradation products are well-resolved from rasagiline and its impurities, with peak purity testing demonstrating homogeneous rasagiline peaks and mass balance exceeding 97% across all stress conditions [1]. N-2-Propynyl Rasagiline Hydrochloride must be included in the impurity marker cocktail during forced degradation studies to confirm that the di-propargyl impurity peak does not co-elute with acid, base, thermal, oxidative, or photolytic degradation products, and to verify that the impurity itself is stable under stress conditions or to characterize its degradation pathway if it is not .

Reference Standard Qualification: Cross-Validation Against Pharmacopoeial Standards for Regulatory Submission

For ANDA submissions requiring traceability to pharmacopoeial standards, N-2-Propynyl Rasagiline Hydrochloride reference standards can be qualified against USP or EP rasagiline impurity standards where available [1]. The compound's identity must be confirmed through orthogonal characterization techniques including 1H NMR, 13C NMR, IR, mass spectrometry, and HPLC purity determination, with certificates of analysis providing batch-specific data including water content . Procurement specifications should explicitly distinguish CAS 10409-00-4 (racemic HCl salt) from CAS 92850-02-7 (base) and CAS 2733311-45-8 ((R)-enantiomer HCl), as the salt form directly impacts solubility in sample preparation solvents and chromatographic retention behavior . Vendors such as Daicel Pharma Standards supply the compound with CoA documentation suitable for cGMP-compliant analytical laboratory use .

Quote Request

Request a Quote for N-2-Propynyl Rasagiline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.